molecular formula C7H14ClNO3 B3096031 Ethyl morpholine-3-carboxylate hydrochloride CAS No. 1269444-31-6

Ethyl morpholine-3-carboxylate hydrochloride

Cat. No.: B3096031
CAS No.: 1269444-31-6
M. Wt: 195.64 g/mol
InChI Key: RERWECVXIGGYMH-UHFFFAOYSA-N
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Description

Ethyl morpholine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3. It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functional groups. This compound is often used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Ethyl morpholine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

Ethyl morpholine-3-carboxylate hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl morpholine-3-carboxylate hydrochloride can be synthesized through several methods. One common approach involves the reaction of morpholine with ethyl chloroformate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. Another method involves the use of 1,2-amino alcohols and α-haloacid chlorides, which undergo coupling, cyclization, and reduction reactions to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving the use of advanced catalytic systems and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl morpholine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.

Comparison with Similar Compounds

Ethyl morpholine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

This compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl morpholine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-2-11-7(9)6-5-10-4-3-8-6;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERWECVXIGGYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401004275
Record name Ethyl morpholine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401004275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84005-98-1
Record name Ethyl morpholine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401004275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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